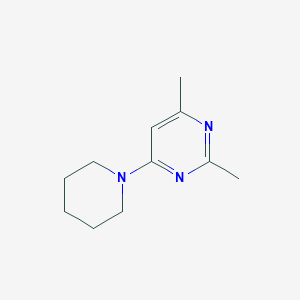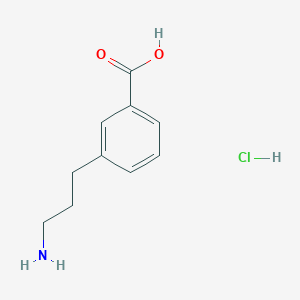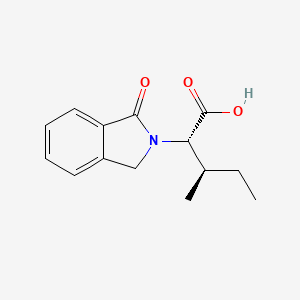![molecular formula C17H22N2O3S B2536228 8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898436-27-6](/img/structure/B2536228.png)
8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The sulfonyl group attached to the piperidine ring could potentially increase the compound’s solubility in water, and the pyrrolo[3,2,1-ij]quinolinone moiety is a bicyclic system that might contribute to the compound’s potential biological activity.
Physical And Chemical Properties Analysis
Based on the compound’s structure, it might exhibit a balance of hydrophilic and hydrophobic properties due to the presence of the sulfonyl group and the largely hydrocarbon structure, respectively .Aplicaciones Científicas De Investigación
Inhibition of SLC15A4
The compound has been identified as an inhibitor of SLC15A4 . SLC15A4 is a protein that plays a crucial role in the nucleic acid-sensing TLR7/8 pathway, which activates IRF5 . By disrupting the SLC15A4-TASL adapter module, the compound inhibits this pathway .
Regulation of Immune Signaling
The compound has been found to regulate immune signaling . It does this by inhibiting the Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of immune signaling . This makes it a target of high interest for the treatment of cancer .
Proteostatic Regulation of TASL
The compound has been found to lead to the degradation of the immune adapter TASL . This is achieved by binding the inhibitor to a lysosomal outward-open conformation of SLC15A4, which is incompatible with TASL binding on the cytoplasmic side .
Interruption of TLR7/8-IRF5 Signaling Pathway
The compound interrupts the TLR7/8-IRF5 signaling pathway . This prevents downstream proinflammatory responses, which is beneficial in the treatment of diseases like systemic lupus erythematosus .
Potential Therapeutic for Systemic Lupus Erythematosus
The compound has been associated with potential therapeutic effects against systemic lupus erythematosus . This is due to its ability to block responses in disease-relevant human immune cells from patients .
Synthesis and Chemical Properties
The compound and related compounds have been extensively studied for their synthesis, spectral analysis, and potential applications in various fields. These compounds exhibit significant biological activities due to the presence of functional groups such as 1,3,4-oxadiazole, sulfamoyl, and piperidine.
Antibacterial and Antimicrobial Studies
Derivatives related to the compound possess valuable antibacterial properties. These compounds exhibit significant anti-bacterial and anti-fungal activities, indicating their potential in treating microbial infections.
Drug Development and Molecular Modeling
The chemical framework of the compound serves as a foundation for developing new drugs with enhanced therapeutic properties. A study on new organosulfur metallic compounds, which included sulfonamide-based Schiff base ligands, revealed their potential as potent drugs through comprehensive synthesis, molecular modeling, spectral analysis, and antimicrobial evaluations.
Propiedades
IUPAC Name |
6-(3-methylpiperidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-3-2-7-18(11-12)23(21,22)15-9-13-4-5-16(20)19-8-6-14(10-15)17(13)19/h9-10,12H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNDWJWSRFSJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51088130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2536145.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2536150.png)
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2536151.png)



![2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B2536155.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2536157.png)
![Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2536158.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2536160.png)
![cholest-5-en-3-ol(3beta)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],2,2,2-trifluoroacetate(1:2)](/img/structure/B2536161.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2536164.png)